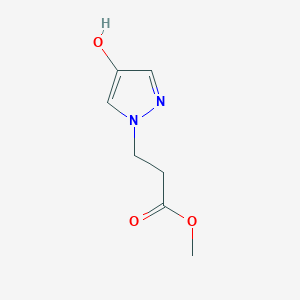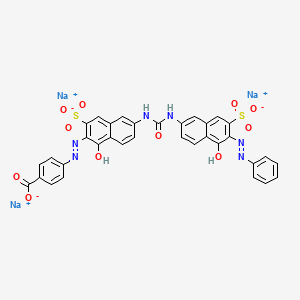![molecular formula C15H19N3O B1460672 5-ethyl-2-[(4-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 1306739-04-7](/img/structure/B1460672.png)
5-ethyl-2-[(4-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
"5-ethyl-2-[(4-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one" is structurally related to pyranopyrimidine derivatives, which have been extensively studied for their broad synthetic applications in medicinal and pharmaceutical industries. A key area of application is the synthesis of various pyranopyrimidine scaffolds using hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. This approach facilitates the development of lead molecules with significant bioactivity, showcasing the compound's utility in drug discovery and development processes (Parmar, Vala, & Patel, 2023).
Role in Heterocyclic Compounds Synthesis
The compound is part of the broader family of heterocyclic compounds, which are crucial for synthesizing various heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and others. These heterocyclic structures are vital for developing new drugs and dyes, underlining the compound's significance in chemical synthesis and the pharmaceutical industry. The unique reactivity of related compounds offers mild reaction conditions for generating versatile cynomethylene dyes and other related heterocyclic compounds, indicating its potential for innovative transformations in drug development (Gomaa & Ali, 2020).
Antineoplastic Agents Development
In cancer research, derivatives structurally related to "this compound" have been explored as potential antineoplastic agents. The novel series of compounds, including 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, demonstrate significant cytotoxic properties, often surpassing contemporary anticancer drugs. Their ability to selectively exhibit greater tumor toxicity and act as modulators of multi-drug resistance highlights their potential as candidate antineoplastic drug candidates. This aligns with the ongoing efforts to discover and develop new, more effective cancer therapies (Hossain, Enci, Dimmock, & Das, 2020).
Propiedades
IUPAC Name |
5-ethyl-2-(4-ethylanilino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-4-11-6-8-12(9-7-11)17-15-16-10(3)13(5-2)14(19)18-15/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGXHFFOWHNDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)

![N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B1460597.png)

![1-[(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460601.png)
![N'-2-furoylimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1460602.png)



![7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1460607.png)
![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-N-(5-hydroxypentyl)-2-oxo-, [3aS-(3aa,4(2),6aa)]-(9CI)](/img/structure/B1460608.png)


